Neoseptin 3

Overview

Description

Neoseptin 3 is a novel small-molecule agonist for mouse Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2). It is known for its ability to stimulate the immune response in mice by activating TLR4/MD-2 signaling pathways. Unlike other TLR4 agonists, this compound exhibits species-specific recognition, failing to activate human TLR4/MD-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neoseptin 3 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of α-helix mimetic libraries, which are screened to identify potential TLR4 agonists . The synthesis involves multiple steps, including the formation of key intermediates and final purification to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Neoseptin 3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups of this compound.

Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

Neoseptin 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study TLR4 signaling pathways and to develop new TLR4 agonists.

Biology: Employed in research to understand the immune response and species-specific recognition of TLR4 agonists.

Medicine: Investigated for its potential as a vaccine adjuvant due to its ability to stimulate the immune response.

Industry: Utilized in the development of new immunomodulatory drugs and therapies .

Mechanism of Action

Neoseptin 3 exerts its effects by binding to MD2, changing its conformation, and facilitating the formation of active TLR4/MD-2 dimers. This activation leads to downstream signaling through MyD88- and TRIF-dependent pathways, resulting in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon-beta (IFN-β) but not interferon-alpha (IFN-α). This signaling cascade ultimately stimulates the immune response .

Comparison with Similar Compounds

Similar Compounds

Lipid A: A classic TLR4 agonist that does not exhibit species-specific recognition.

Monophosphoryl lipid A (MPLA): A derivative of lipid A with reduced toxicity.

Synthetic TLR4 agonists: Various synthetic compounds designed to mimic the activity of natural TLR4 agonists

Uniqueness of Neoseptin 3

This compound is unique due to its species-specific recognition, effectively activating mouse TLR4/MD-2 but not human TLR4/MD-2. This property makes it a valuable tool for studying TLR4 signaling in different species and for developing species-specific immunomodulatory therapies .

Properties

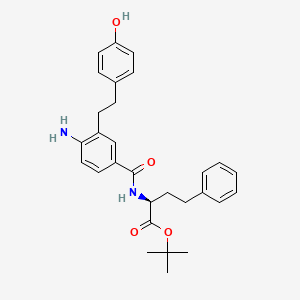

IUPAC Name |

tert-butyl (2S)-2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O4/c1-29(2,3)35-28(34)26(18-12-20-7-5-4-6-8-20)31-27(33)23-14-17-25(30)22(19-23)13-9-21-10-15-24(32)16-11-21/h4-8,10-11,14-17,19,26,32H,9,12-13,18,30H2,1-3H3,(H,31,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACODUCFPHHCIH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)N)CCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

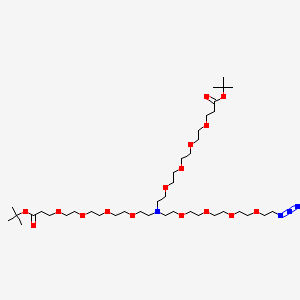

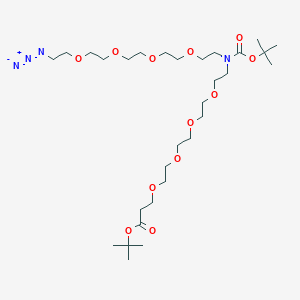

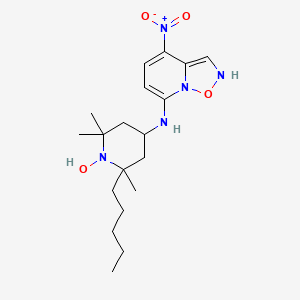

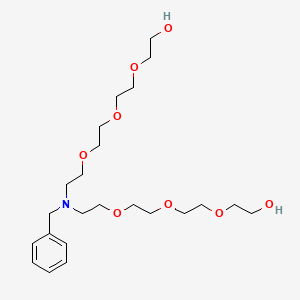

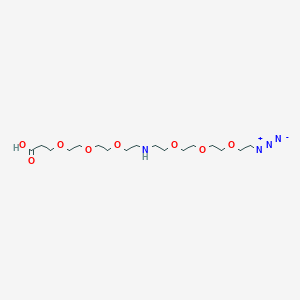

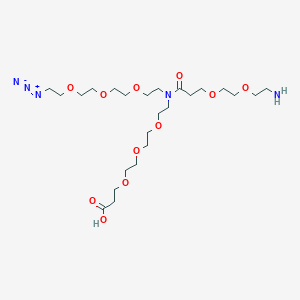

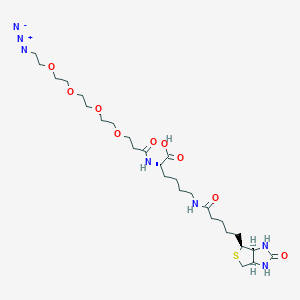

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

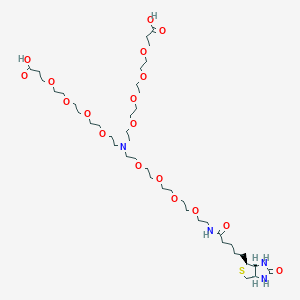

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)